

## Eprenetapopt mechanism of action in TP53mutant cancers

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An In-depth Technical Guide to the Mechanism of Action of **Eprenetapopt** in TP53-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Mutations in the TP53 tumor suppressor gene are among the most common genetic alterations in human cancers, often correlating with poor prognosis and resistance to conventional therapies.[1][2] **Eprenetapopt** (APR-246) is a first-in-class small molecule designed to reactivate mutant p53 protein, thereby restoring its tumor-suppressive functions.[3][4] This document provides a comprehensive overview of the molecular mechanism of **eprenetapopt**, summarizing key preclinical and clinical findings. It details the dual, interconnected pathways of its action: the direct refolding of mutant p53 and the induction of oxidative stress, leading to cancer cell death through apoptosis and ferroptosis.[5][6] Quantitative data from significant clinical trials are presented for comparative analysis, alongside descriptions of the experimental protocols employed. Visual diagrams of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of this promising therapeutic agent.

#### **Core Mechanism of Action**

**Eprenetapopt** is a prodrug that spontaneously converts under physiological conditions to its active compound, methylene quinuclidinone (MQ).[5][7][8] MQ is a Michael acceptor that exerts its anti-cancer effects through both p53-dependent and p53-independent mechanisms.[3][5]



# p53-Dependent Pathway: Restoring Tumor Suppressor Function

The primary mechanism of **eprenetapopt** involves the direct targeting and reactivation of mutated p53 protein.[9]

- Covalent Modification: MQ covalently binds to specific cysteine residues (including Cys124 and Cys277) within the core domain of the mutant p53 protein.[5][10] This binding to thiol groups induces a conformational change in the misfolded protein.
- Protein Refolding: This modification leads to the thermodynamic stabilization of the p53 protein, shifting the equilibrium towards a functional, wild-type-like conformation.[7][8][10]
- Reactivation of p53 Pathway: Once its proper structure is restored, p53's wild-type DNA-binding capacity is regained.[5] This leads to the transcriptional activation of p53 target genes, such as those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa, Bax).[4][5] The ultimate result is the selective induction of programmed cell death in cancer cells harboring TP53 mutations.[4][11]

# p53-Independent Pathway: Induction of Oxidative Stress and Ferroptosis

**Eprenetapopt** also induces cancer cell death through mechanisms that are independent of p53 status, primarily by disrupting the cellular redox balance.[3][5]

- Glutathione (GSH) Depletion: MQ binds to and depletes the cellular antioxidant glutathione (GSH).[2][5][7] This compromises the cell's ability to neutralize reactive oxygen species (ROS).
- Inhibition of Thioredoxin Reductase 1 (TrxR1): Eprenetapopt inhibits the activity of thioredoxin reductase 1 (TrxR1), a key enzyme in maintaining cellular redox homeostasis.[5]
   [8][12] This inhibition further contributes to a massive increase in intracellular ROS.[5]
- Induction of Apoptosis and Ferroptosis: The accumulation of ROS leads to significant oxidative stress, triggering p53-independent apoptosis.[4] Furthermore, this oxidative

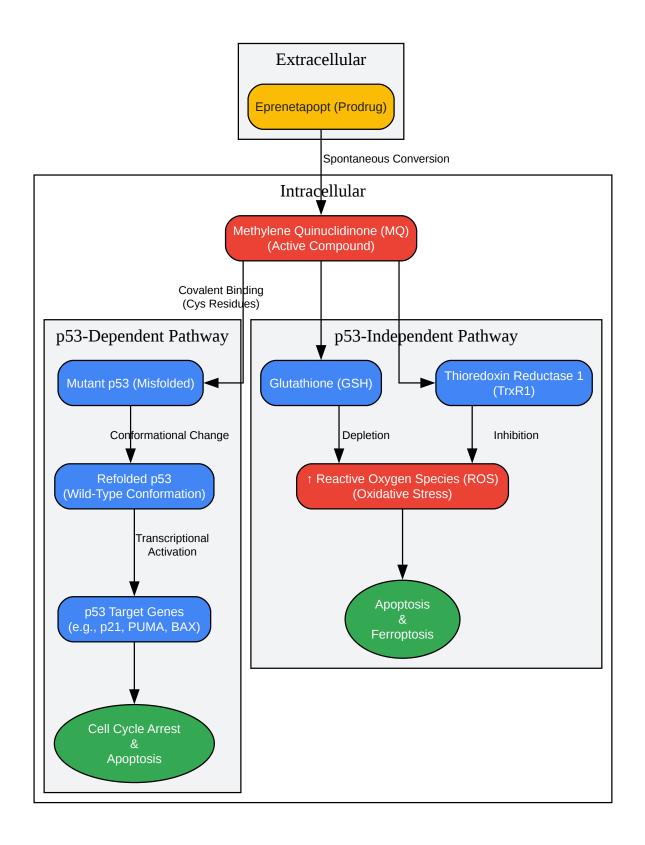


damage, particularly lipid peroxidation, can induce ferroptosis, a distinct iron-dependent form of programmed cell death, making TP53-mutant cells preferentially sensitive.[5][10][13]

The active compound MQ can form reversible conjugates with GSH, which are then actively removed from the cell by the multidrug resistance-associated protein 1 (MRP1) efflux pump.[1] [2] Inhibition of MRP1 can trap MQ inside cancer cells, enhancing its therapeutic effect.[1]

Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of Eprenetapopt



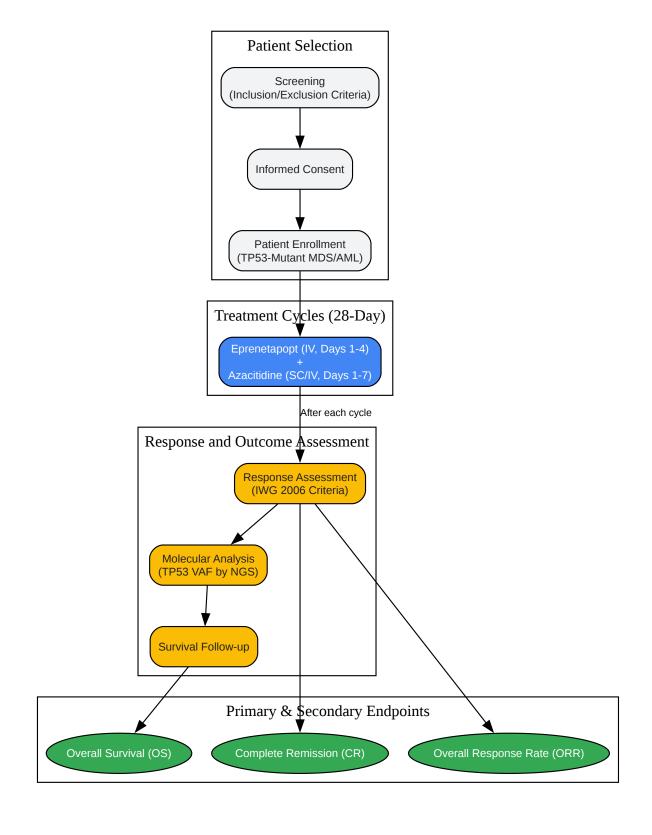


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Caption: Dual mechanism of action of eprenetapopt in TP53-mutant cancer cells.



#### **Representative Clinical Trial Workflow**



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Caption: Workflow of a Phase II clinical trial of eprenetapopt with azacitidine.

## **Quantitative Data from Clinical Trials**

**Eprenetapopt** has been extensively studied in clinical trials, particularly in combination with the hypomethylating agent azacitidine (AZA) for myeloid malignancies.

Table 1: Efficacy of Eprenetapopt + Azacitidine in Phase

**II Studies for TP53-Mutant MDS & AML** 

Study <i>l</i> Cohort	Patient Population	N	Overall Response Rate (ORR)	Complete Remission (CR)	Median Overall Survival (OS)
US Phase Ib/II (NCT030720 43)[7][14][15] [16]	MDS/AML	55	71%	44%	10.8 months
MDS Subgroup	40	73%	50%	10.4 months[17]	
AML Subgroup	11	64%	36%	10.8 months[17]	
GFM Phase II (NCT035880 78)[18]	MDS/AML	52	-	-	-
MDS Subgroup	34	62%	47%	12.1 months	
AML Subgroup	18	33%	17%	10.4 months	_
Combined US + GFM Analysis[10] [13]	MDS/AML	100	69%	41%	11.8 months



**Table 2: Efficacy in Other Clinical Settings** 

Study / Setting	Patient Population	N	Key Endpoint	Result
Phase 3 vs. AZA alone (NCT03745716) [19]	MDS	154	CR Rate (Eprenetapopt + AZA vs. AZA)	33.3% vs. 22.4% (p=0.13)
Phase 1/2 with Venetoclax + AZA (NCT04214860) [20]	AML	30	CR Rate	37%
Composite CR (CR + CRi)	53%			
Phase 2 Post- Transplant Maintenance[9]	MDS/AML	33	1-Year Relapse- Free Survival	60%
1-Year Overall Survival	79%			
Median Overall Survival	20.6 months	_		

### **Experimental Protocols: Clinical Trial Design**

The clinical efficacy and mechanism of **eprenetapopt** have been evaluated in well-structured clinical trials. The following provides a generalized protocol based on the Phase Ib/II study (NCT03072043) of **eprenetapopt** in combination with azacitidine.[7][14][15][16]

- Study Design: An open-label, multicenter, dose-escalation (Phase Ib) and dose-expansion (Phase II) study.[8]
- Patient Population: Adult patients with confirmed TP53-mutant myelodysplastic syndromes
   (MDS) or acute myeloid leukemia (AML) with 20-30% bone marrow blasts, who were



treatment-naïve for hypomethylating agents.[14][15]

- Treatment Regimen:
  - Eprenetapopt: Administered as an intravenous infusion at the recommended Phase II dose of 4500 mg daily on days 1 through 4 of each cycle.[21]
  - Azacitidine: Administered at a standard dose of 75 mg/m² subcutaneously or intravenously for 7 days.[13]
  - Cycle Length: Treatment was administered in 28-day cycles.[13]
- · Primary and Secondary Endpoints:
  - Primary Endpoint: The primary objective of the Phase II portion was to determine the rate of Complete Remission (CR) according to the 2006 International Working Group (IWG) criteria.
  - Secondary Endpoints: Key secondary endpoints included Overall Response Rate (ORR),
     duration of response, and Overall Survival (OS).[7]
- Biomarker and Correlative Studies:
  - Molecular Response: Changes in TP53 variant allele frequency (VAF) were monitored using high-sensitivity next-generation sequencing (NGS) on bone marrow aspirates to assess molecular remission.
     A complete molecular remission was often defined as a VAF below 5%.
     [7][14][15]
  - p53 Expression: Baseline and on-treatment bone marrow biopsies were assessed for p53 protein expression by immunohistochemistry (IHC) to correlate expression levels with clinical response.[7]

#### Conclusion

**Eprenetapopt** represents a targeted therapeutic strategy for cancers with TP53 mutations, a patient population with historically poor outcomes. Its multifaceted mechanism of action, combining the direct reactivation of mutant p53's tumor suppressor functions with the induction of p53-independent cell death via oxidative stress and ferroptosis, provides a robust rationale



for its anti-neoplastic activity.[5][10] Clinical data, particularly from Phase II studies in MDS and AML, have demonstrated high rates of clinical and molecular remission when **eprenetapopt** is combined with azacitidine.[7][18] While a pivotal Phase III trial in MDS did not meet its primary endpoint, the combination showed a trend towards improved complete remission.[19] Ongoing research and trials continue to explore its potential in various combinations and settings, underscoring its importance as a novel agent in the armamentarium against TP53-mutant cancers.[9][20]

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